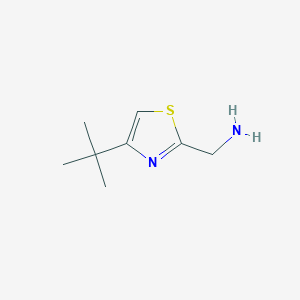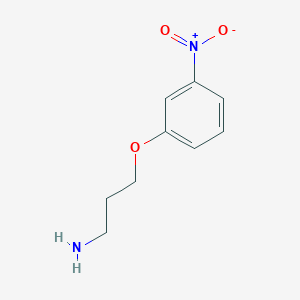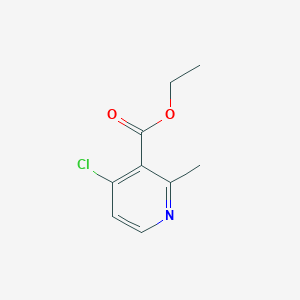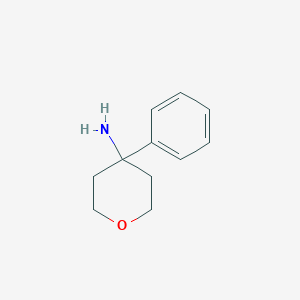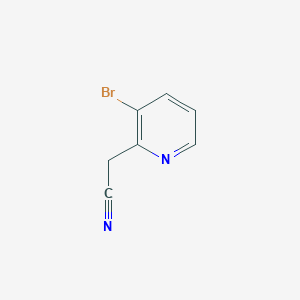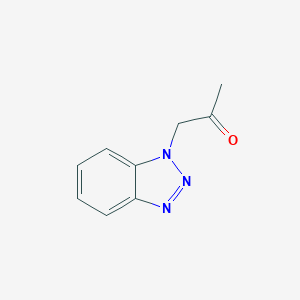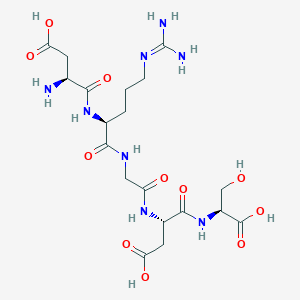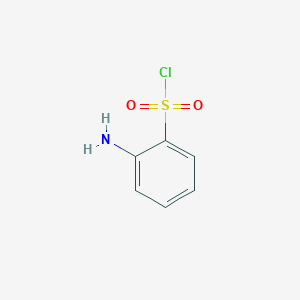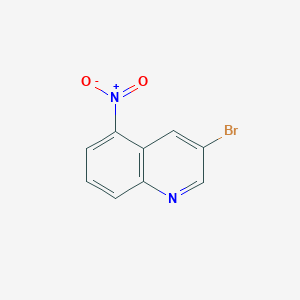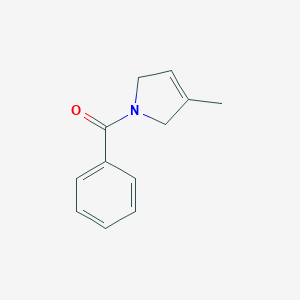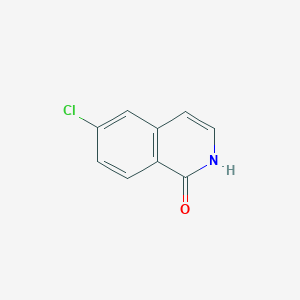
6-chloroisoquinolin-1(2H)-one
Übersicht
Beschreibung
6-Chloroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention over the years . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
The molecular structure of 6-chloroisoquinolin-1(2H)-one consists of a nitrogen-containing heterocyclic compound . The InChI code for this compound is 1S/C9H6ClNO/c10-7-1-2-8-6 (5-7)3-4-11-9 (8)12/h1-5H, (H,11,12) .Chemical Reactions Analysis
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has been a hot topic in organic and medicinal chemistry .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1(2H)-one is a solid substance . It has a molecular weight of 179.61 . The storage temperature for this compound is between 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“6-chloroisoquinolin-1(2H)-one” is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .
Methods of Application
The process involves the use of 1°, 2° and 3° alkyl boronic esters in a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Photoinitiators of Polymerization
Specific Scientific Field
This application is in the field of Polymer Chemistry .
Summary of the Application
“6-chloroisoquinolin-1(2H)-one” derivatives are used as versatile photoinitiators of polymerization, exhibiting behavior from violet-blue LED absorption to a panchromatic behavior .
Methods of Application
Different “6-chloroisoquinolin-1(2H)-one” derivatives bearing nitro- or amino- substituents are prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .
Results or Outcomes
The ring-opening cationic polymerization of epoxides as well as the free radical polymerization of acrylates upon exposure to various visible LEDs (e.g., LEDs at 405 nm, 455 nm or 470 nm) could be performed. Reactions under green or red light (e.g., laser diodes at 532 or 635 nm) are also feasible .
Safety And Hazards
Zukünftige Richtungen
While the future directions for 6-chloroisoquinolin-1(2H)-one are not explicitly mentioned in the search results, the development of new strategies for the synthesis of isoquinoline derivatives is a current topic of interest in organic and medicinal chemistry . This suggests that there may be ongoing research into compounds like 6-chloroisoquinolin-1(2H)-one.
Eigenschaften
IUPAC Name |
6-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLGVJHAZWURPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617932 | |
| Record name | 6-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloroisoquinolin-1(2H)-one | |
CAS RN |
131002-09-0 | |
| Record name | 6-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
